Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
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Overview
Description
Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Coupling Reactions: The final step involves coupling the pyridine ring with the fluorinated benzene ring and the sulfonyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and efficiency. This method allows for precise control over reaction conditions and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the piperidine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the fluorine atom enhances its binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl 4-fluorobenzoate: Lacks the piperidine and sulfonyl groups, making it less versatile.
4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate:
Pyridin-3-yl 4-methylbenzoate: Lacks the fluorine and sulfonyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is unique due to its combination of a pyridine ring, a fluorinated benzene ring, and a sulfonyl group
Properties
IUPAC Name |
pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-13-6-9-21(10-7-13)26(23,24)17-11-14(4-5-16(17)19)18(22)25-15-3-2-8-20-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANOAJLAIZRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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